2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide
Description
2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide is a chemical compound with the molecular formula C₁₈H₂₂N₂O₂ and a molecular mass of 298.38 g/mol . This compound is part of the cyanoacetamide family, which is known for its diverse biological activities and synthetic utility in forming various heterocyclic compounds .
Properties
IUPAC Name |
2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-12-8-7-11-16(17)20-18(21)15(13-19)14-9-5-3-2-4-6-10-14/h7-8,11-12H,2-6,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBWBPWNFOKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=C2CCCCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211020 | |
| Record name | 2-Cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725705-45-3 | |
| Record name | 2-Cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725705-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide can be achieved through several methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on C-2 can participate in condensation and substitution reactions with common bidentate reagents.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted aryl or heteryl amines . Major products formed from these reactions include heterocyclic compounds with potential biological activities .
Scientific Research Applications
2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide involves its reactivity due to the carbonyl and cyano functions. These functions are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . The active hydrogen on C-2 can take part in various condensation and substitution reactions, contributing to its biological activities .
Comparison with Similar Compounds
2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
- 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide
- 2-cyano-2-cyclopentylidene-N-(2-methoxyphenyl)acetamide
These compounds share similar structural features but differ in their substituents, which can affect their reactivity and biological activities. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
